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Compound of Interest

Compound Name: Fmoc-Thr(SO3Na)-OH

Cat. No.: B12282746

For Immediate Release

This technical guide provides a comprehensive overview of Fmoc-L-Threonine(SO3Na)-OH, a
specialized amino acid derivative crucial for the synthesis of sulfated peptides. Aimed at
researchers, scientists, and professionals in drug development, this document details the
chemical properties, synthesis, and application of this compound in solid-phase peptide
synthesis (SPPS), with a focus on experimental protocols and data presentation.

Introduction

Post-translational modifications (PTMs) are critical for the biological function of many proteins.
Sulfation of serine and threonine residues is a less common but functionally significant PTM
involved in various biological processes, including protein-protein interactions and signal
transduction. The introduction of sulfated threonine into synthetic peptides is a key strategy for
studying these processes and for developing novel therapeutics. Fmoc-L-Threonine(SO3Na)-
OH is a key building block for the site-specific incorporation of O-sulfated L-threonine into
peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

Fmoc-L-Threonine(SO3Na)-OH is a derivative of the amino acid threonine, where the hydroxyl
group of the side chain is sulfated, and the alpha-amino group is protected by a
fluorenylmethyloxycarbonyl (Fmoc) group.
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Property Value Reference
Chemical Formula C19H18NNaO8S [1]
Molecular Weight 443.403 g/mol [1]

CAS Number 160112-18-5

Appearance White to off-white powder

Solubility Soluble in polar aprotic

solvents like DMF and DMSO

Purity Typically >98%

Synthesis of Fmoc-L-Threonine(SO3Na)-OH

The synthesis of Fmoc-L-Threonine(SO3Na)-OH involves the sulfation of the side-chain
hydroxyl group of Fmoc-L-Threonine-OH. A common method utilizes a sulfur trioxide-N,N-
dimethylformamide (SO3-DMF) complex.

Experimental Protocol: Synthesis of Fmoc-L-
Threonine(SO3Na)-OH

Materials:

Fmoc-L-Threonine-OH

Sulfur trioxide-N,N-dimethylformamide (SO3-DMF) complex

Anhydrous N,N-dimethylformamide (DMF)

Sodium bicarbonate (NaHCO3)

Diethyl ether

Deionized water

Procedure:
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e Dissolve Fmoc-L-Threonine-OH in anhydrous DMF under an inert atmosphere (e.g., argon
or nitrogen).

e Cool the solution to 0°C in an ice bath.

o Add the SO3-DMF complex (typically 5 equivalents) portion-wise to the stirred solution,
maintaining the temperature at 0°C.

» Allow the reaction mixture to stir at 0°C for 2-4 hours, monitoring the reaction progress by
thin-layer chromatography (TLC).

e Upon completion, quench the reaction by the slow addition of a saturated aqueous solution
of sodium bicarbonate until the pH is neutral.

e Remove the DMF under reduced pressure.

e Wash the resulting aqueous solution with diethyl ether to remove any unreacted starting
material and byproducts.

o Lyophilize the aqueous layer to obtain the crude Fmoc-L-Threonine(SO3Na)-OH.

The crude product can be further purified by recrystallization or chromatography if necessary.

Note: The O-sulfate linkage is sensitive to acidic conditions. All steps should be performed
under neutral or slightly basic conditions.

Application in Solid-Phase Peptide Synthesis
(SPPS)

Fmoc-L-Threonine(SO3Na)-OH is directly employed in Fmoc-based SPPS to incorporate
sulfated threonine residues into a growing peptide chain. However, its use presents challenges
due to the negatively charged sulfate group and its acid sensitivity.

Challenges in SPPS

e Poor Solubility: The sodium salt may have limited solubility in standard SPPS solvents.
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o Coupling Efficiency: The negatively charged sulfate group can interfere with the coupling
reaction, potentially leading to lower yields.

o Acid Sensitivity: The sulfate ester is labile and can be cleaved by the strong acidic conditions
used for final peptide cleavage from the resin and removal of side-chain protecting groups.

To address these challenges, a tetrabutylammonium (TBA) salt version, Fmoc-L-
Threonine(SO3-N+Bu4)-OH, can be used, which exhibits improved solubility in organic
solvents and enhanced stability towards acid.

General Workflow for Sulfopeptide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a peptide containing a
sulfated threonine residue using Fmoc-SPPS.

Caption: General workflow for solid-phase synthesis of a sulfopeptide.

Experimental Protocol: Incorporation of Fmoc-L-
Threonine(SO3Na)-OH in SPPS

Materials:

Rink Amide resin (or other suitable resin)
e Fmoc-protected amino acids
e Fmoc-L-Threonine(SO3Na)-OH

e Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate)

» Base: N,N-Diisopropylethylamine (DIPEA)
e Fmoc deprotection solution: 20% piperidine in DMF

¢ Solvents: DMF, Dichloromethane (DCM)
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e Washing solvents: DMF, DCM

o Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane
(TIS)

Procedure:
o Resin Swelling: Swell the resin in DMF for 30-60 minutes.

o Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove
the Fmoc protecting group. Repeat this step once.

e Washing: Wash the resin thoroughly with DMF and DCM.
e Amino Acid Coupling:

o Pre-activate the standard Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g.,
HBTU or HATU) and a base (e.g., DIPEA) in DMF for a few minutes.

o Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
o Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
e Washing: Wash the resin with DMF and DCM.

o Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence until the point of
incorporation of the sulfated threonine.

e Coupling of Fmoc-L-Threonine(SO3Na)-OH:

o Dissolve Fmoc-L-Threonine(SO3Na)-OH (1.5-2 equivalents) in a minimal amount of DMF.
The use of coupling reagents like HATU is recommended to improve efficiency.

o Add the coupling reagent and base to the dissolved Fmoc-L-Threonine(SO3Na)-OH and
pre-activate for a few minutes.

o Add the activated solution to the resin and allow the coupling to proceed for 2-4 hours, or
until completion as indicated by a negative Kaiser test.
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e Washing: Wash the resin thoroughly with DMF.

e Continue Synthesis: Continue with the subsequent amino acid couplings as described in
step 4.

» Final Deprotection and Cleavage:
o After the final amino acid coupling, perform a final Fmoc deprotection.
o Wash the resin with DMF and DCM and dry it under vacuum.

o Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3
hours at room temperature. The use of scavengers is crucial to prevent desulfation.

» Peptide Precipitation and Purification:
o Precipitate the cleaved peptide in cold diethyl ether.
o Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

o Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-
HPLC).

o Characterization: Confirm the identity and purity of the final sulfopeptide by mass
spectrometry and analytical HPLC.

Stability Considerations

The O-sulfate bond in sulfated threonine is susceptible to hydrolysis under acidic conditions.
The stability is influenced by the pH and the presence of scavengers.
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Condition Stability Notes

Fmoc Deprotection (20% The sulfate group is stable to

Piperidine in DMF)

Stable the basic conditions used for

Fmoc removal.

Significant desulfation can

occur. The use of scavengers

TFA Cleavage Labile o )
and optimized cleavage times
are critical.

] Protect from moisture and

Storage Store as a solid at -20°C

acidic environments.

Signaling Pathways and Biological Relevance

While specific signaling pathways directly modulated by threonine sulfation are not as well-
characterized as tyrosine sulfation, O-sulfation of serine and threonine is known to occur in
various proteins. This modification can influence protein conformation, stability, and interaction
with other molecules. The synthesis of peptides containing sulfated threonine is a valuable tool
to investigate the specific roles of this PTM in biological systems.

The following diagram illustrates the general process of post-translational sulfation and its
potential impact on cellular signaling.

Caption: Post-translational sulfation of a protein and its potential functional outcome.

Conclusion

Fmoc-L-Threonine(SO3Na)-OH is an essential reagent for the chemical synthesis of peptides
containing O-sulfated threonine. While its incorporation into peptides via SPPS requires careful
optimization of coupling and cleavage conditions to mitigate challenges related to solubility and
acid lability, the resulting sulfopeptides are invaluable tools for research in proteomics, drug
discovery, and the study of post-translational modifications. This guide provides a foundational
understanding and practical protocols to aid researchers in the successful synthesis and
application of these important molecules.
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Disclaimer: The experimental protocols provided in this guide are intended for informational
purposes and should be adapted and optimized by qualified personnel for their specific
applications. Appropriate safety precautions should be taken when handling all chemical
reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12282746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

